molecular formula C7H9BFNO2 B14075854 (2-Ethyl-5-fluoropyridin-4-yl)boronic acid

(2-Ethyl-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B14075854
M. Wt: 168.96 g/mol
InChI Key: LXDGCIKGGPTEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, providing good yields of the desired boronic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a multigram scale . This approach allows for the synthesis of various compounds with high throughput and efficiency. Additionally, photoinduced borylation methods have been developed, which are metal- and additive-free, providing a broad scope and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Phenols: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of (2-Ethyl-5-fluoropyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, forming a palladium-boron intermediate . This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine atom and ethyl group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A widely used boronic acid in organic synthesis.

    4-Fluorophenylboronic Acid: Similar to (2-Ethyl-5-fluoropyridin-4-yl)boronic acid but lacks the ethyl group.

    2-Ethylphenylboronic Acid: Similar but lacks the fluorine atom.

Uniqueness

This compound is unique due to the combination of the ethyl group and fluorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H9BFNO2

Molecular Weight

168.96 g/mol

IUPAC Name

(2-ethyl-5-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C7H9BFNO2/c1-2-5-3-6(8(11)12)7(9)4-10-5/h3-4,11-12H,2H2,1H3

InChI Key

LXDGCIKGGPTEDP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)CC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.